molecular formula C20H32O4 B12598597 Dodecyl 3-hydroxy-4-methoxybenzoate CAS No. 630128-58-4

Dodecyl 3-hydroxy-4-methoxybenzoate

Cat. No.: B12598597
CAS No.: 630128-58-4
M. Wt: 336.5 g/mol
InChI Key: FEZXWYGJAGTBBC-UHFFFAOYSA-N
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Description

Dodecyl 3-hydroxy-4-methoxybenzoate is an organic compound belonging to the class of alkyl benzoates It is characterized by a long dodecyl chain attached to a benzoate ring substituted with hydroxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl 3-hydroxy-4-methoxybenzoate can be synthesized through esterification and transesterification reactions. One common method involves the lipase-catalyzed transesterification of methyl 3-hydroxy-4-methoxybenzoate with dodecanol. The reaction is typically carried out in vacuo, in the absence of solvents and drying agents, using immobilized lipase B from Candida antarctica (Novozym 435) as the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar transesterification processes, scaled up to accommodate larger quantities. The use of biocatalysts like lipase enzymes ensures high conversion rates and environmentally friendly conditions.

Chemical Reactions Analysis

Types of Reactions

Dodecyl 3-hydroxy-4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Dodecyl 3-hydroxy-4-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dodecyl 3-hydroxy-4-methoxybenzoate involves its interaction with biological membranes and enzymes. The compound’s long dodecyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

    Dodecyl 4-hydroxy-3-methoxybenzoate: Similar structure but with different positions of hydroxy and methoxy groups.

    Dodecyl gallate: Contains three hydroxy groups on the benzoate ring.

    Dodecyl 3,4-dihydroxybenzoate: Contains two hydroxy groups on the benzoate ring.

Uniqueness

Dodecyl 3-hydroxy-4-methoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups in specific positions allows for unique interactions with biological targets and distinct reactivity in chemical reactions .

Properties

CAS No.

630128-58-4

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

dodecyl 3-hydroxy-4-methoxybenzoate

InChI

InChI=1S/C20H32O4/c1-3-4-5-6-7-8-9-10-11-12-15-24-20(22)17-13-14-19(23-2)18(21)16-17/h13-14,16,21H,3-12,15H2,1-2H3

InChI Key

FEZXWYGJAGTBBC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)OC)O

Origin of Product

United States

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